molecular formula C5H9NO3 B2607398 3-(Ethylamino)-3-oxopropanoic acid CAS No. 773098-59-2

3-(Ethylamino)-3-oxopropanoic acid

Cat. No.: B2607398
CAS No.: 773098-59-2
M. Wt: 131.131
InChI Key: USHWNTZTUAQDFH-UHFFFAOYSA-N
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Description

3-(Ethylamino)-3-oxopropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an ethylamino group attached to the third carbon of a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylamino)-3-oxopropanoic acid typically involves the reaction of ethylamine with a suitable precursor such as a keto acid. One common method is the reductive amination of pyruvic acid with ethylamine in the presence of a reducing agent like sodium cyanoborohydride. The reaction conditions usually involve mild temperatures and neutral to slightly acidic pH to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for the efficient mixing of reactants and control of reaction conditions. Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield. The product is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylamino)-3-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 3-(Ethylamino)-3-hydroxypropanoic acid.

    Substitution: The ethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include oxo derivatives, hydroxy derivatives, and various substituted amino acids, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(Ethylamino)-3-oxopropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Ethylamino)-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in amino acid metabolism. The ethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylamino)-3-oxopropanoic acid
  • 3-(Propylamino)-3-oxopropanoic acid
  • 3-(Butylamino)-3-oxopropanoic acid

Uniqueness

3-(Ethylamino)-3-oxopropanoic acid is unique due to the presence of the ethylamino group, which imparts distinct chemical and physical properties compared to its analogs. The length and branching of the alkyl chain can significantly influence the compound’s reactivity, solubility, and biological activity.

Properties

IUPAC Name

3-(ethylamino)-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-2-6-4(7)3-5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHWNTZTUAQDFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773098-59-2
Record name 2-(ethylcarbamoyl)acetic acid
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